![molecular formula C18H20N2O2 B6068441 5-cyclopropyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6068441.png)

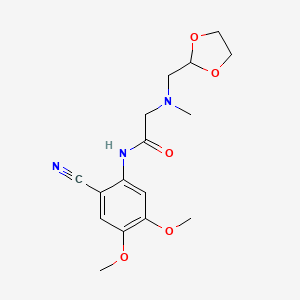

5-cyclopropyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . It is also the class of compounds containing this ring .Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp- or sp2-hybridized carbon atoms .Applications De Recherche Scientifique

Medicinal Chemistry

Isoxazoles, such as the one , are a class of compounds that have been extensively studied for their medicinal properties. They are known to exhibit a wide range of biological activities and have been incorporated into drugs that possess analgesic, anti-inflammatory, and anticancer properties . The specific substitutions on the isoxazole ring can significantly alter the compound’s biological activity, making it a valuable scaffold for drug development.

Agriculture

In the agricultural sector, isoxazole derivatives can play a role in the development of new pesticides and herbicides. Their structural diversity allows for the synthesis of compounds that can target a variety of pests and weeds, potentially leading to more effective and environmentally friendly agricultural chemicals .

Material Science

The unique properties of isoxazoles can be exploited in material science, particularly in the creation of novel polymers and coatings. The reactivity of the isoxazole ring can lead to materials with improved thermal stability, mechanical strength, and chemical resistance .

Environmental Science

Isoxazole compounds can be used in environmental science to develop sensors and indicators for pollutants. Their chemical reactivity can be tailored to detect specific environmental contaminants, aiding in monitoring and remediation efforts .

Biochemistry

In biochemistry, isoxazole derivatives can be used as probes to study biological processes. They can be designed to interact with enzymes, receptors, or other proteins, providing insights into their function and aiding in the discovery of new therapeutic targets .

Pharmacology

The pharmacological applications of isoxazole derivatives are vast. They can serve as lead compounds in the development of new medications, with the potential to treat a variety of diseases due to their modifiable pharmacokinetic and pharmacodynamic profiles .

Orientations Futures

Mécanisme D'action

Target of Action

It binds to biological targets based on their chemical diversity .

Mode of Action

Isoxazole compounds generally interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds .

Biochemical Pathways

Isoxazole derivatives are known to impact a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Isoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and immunosuppressant effects .

Propriétés

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[2-(3-methylphenyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12-4-2-5-14(10-12)16-6-3-9-20(16)18(21)15-11-17(22-19-15)13-7-8-13/h2,4-5,10-11,13,16H,3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUYNNWZIZUVJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCN2C(=O)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6068360.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6068379.png)

![N-[2-methyl-3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}carbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6068381.png)

![2-[({3-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B6068389.png)

![dimethyl 5-{[5-(4-chlorophenyl)-2-furoyl]amino}isophthalate](/img/structure/B6068398.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclopropanecarboxamide](/img/structure/B6068402.png)

![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-2-methylbenzamide](/img/structure/B6068407.png)

![benzyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6068420.png)

![1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2-piperidinone](/img/structure/B6068430.png)

![(3R*,4R*)-1-[2-(difluoromethoxy)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B6068446.png)

![4-(3-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6068460.png)